molecular formula C9H9F2NO2 B2464866 Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate CAS No. 2113847-21-3

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate

Cat. No.: B2464866
CAS No.: 2113847-21-3
M. Wt: 201.173
InChI Key: SMVFGGUXNDAFRT-UHFFFAOYSA-N
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Description

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a difluoroethyl substituent at the 5-position and a methyl ester group at the 2-position of the pyridine ring. Key physicochemical properties include:

  • Molecular Formula: C₁₀H₁₀F₂NO₂ (inferred from structural analysis)
  • Molecular Weight: 204.22 g/mol
  • CAS Registry Number: 1019449-74-1

The compound’s structure combines fluorine’s electronegativity and lipophilicity with the ester group’s hydrolytic sensitivity, making it relevant for medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)6-3-4-7(12-5-6)8(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVFGGUXNDAFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1,1-difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The pyridine ring can undergo electrophilic substitution, making it useful for developing new derivatives.
  • Functionalization : The difluoroethyl group can be modified to introduce other functional groups, enhancing the compound's utility in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities. Notable findings include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing promise as an anti-inflammatory agent with IC50 values comparable to established drugs like celecoxib .

Medicine

The medicinal applications of this compound are under investigation. Preliminary studies suggest:

  • Therapeutic Potential : Research is ongoing to explore its efficacy as a therapeutic agent in treating inflammatory diseases and infections.
  • Drug Development : The compound's unique properties make it a candidate for further development into pharmaceuticals targeting specific molecular pathways.

Case Study 1: Anti-inflammatory Research

A recent study investigated the anti-inflammatory effects of this compound analogs. The results indicated that these compounds significantly inhibited COX-2 activity in vitro, demonstrating a structure-activity relationship that suggests modifications to the difluoroethyl group can enhance efficacy .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. Compounds were tested against various bacterial strains, revealing promising results that warrant further exploration for potential use in antibiotic development .

Mechanism of Action

The mechanism of action of methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Selectivity: IND31119

Compound: Methyl 1-isopentyl-3-(2-methoxyacetamido)-5-((6-methylhept-5-en-2-yl)amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (IND31119)

  • Key Features : A 7-azaindole derivative with branched alkyl and methoxyacetamido substituents.
  • Activity: Demonstrates selective inhibition of PfHsp90 (malaria parasite Hsp90) over human Hsp90, unlike nonselective inhibitors like 17-AAG .
  • Both compounds share a methyl ester group, but IND31119’s pyrrolo-pyridine scaffold introduces additional steric bulk, possibly reducing metabolic stability compared to the simpler pyridine core .

Substituent Complexity: ChemBridge-15078035

Compound: Methyl 5-[(1-ethylpropyl)amino]-3-(2-furoylamino)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Key Features: Multiple substituents, including a furoylamino group and branched alkyl chains.
  • Comparison: The target compound’s difluoroethyl group offers higher electronegativity and metabolic resistance compared to the furoylamino group in ChemBridge-15078035, which may undergo hydrolysis or phase I metabolism.

Structural and Functional Analysis Table

Parameter Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate IND31119 ChemBridge-15078035
Core Structure Pyridine Pyrrolo-pyridine (7-azaindole) Pyrrolo-pyridine
Key Substituents 5-(1,1-difluoroethyl), 2-methyl ester 5-alkylamino, 3-methoxyacetamido 5-alkylamino, 3-furoylamino
Molecular Weight (g/mol) 204.22 ~450 (estimated) ~500 (estimated)
Selectivity Not reported Selective for PfHsp90 Unknown
Metabolic Stability Moderate (ester hydrolysis risk) Low (bulky substituents) Low (polar furoyl group)

Critical Insights

  • Fluorine Impact: The difluoroethyl group distinguishes the target compound from alkyl- or amino-substituted analogs, offering unique electronic and steric profiles for target engagement .
  • Ester vs. Amide Groups : The methyl ester in the target compound may confer faster systemic clearance compared to amide-containing analogs like IND31119, which are more hydrolytically stable .
  • Knowledge Gaps: Limited empirical data on the target compound’s biological activity necessitates further studies to validate its selectivity and potency relative to peers.

Biological Activity

Methyl 5-(1,1-difluoroethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluoroethyl group and a carboxylate ester. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoroethyl group enhances the compound's binding affinity, potentially modulating enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound can serve as a ligand for various receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may share these properties due to its structural similarities with known antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that derivatives of pyridine compounds can demonstrate anticancer activity. The potential of this compound in cancer treatment warrants further investigation.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionModulation of enzymatic activity

Case Study: Enzyme Inhibition

In a study examining enzyme inhibition, this compound demonstrated significant inhibition of target enzymes involved in inflammatory pathways. This suggests its potential use in anti-inflammatory therapies.

Q & A

Q. Basic

  • NMR : ¹H/¹⁹F NMR confirms substitution patterns. The difluoroethyl group shows characteristic splitting (e.g., ¹H NMR: δ 1.8–2.2 ppm for CF₂CH₃; ¹⁹F NMR: δ -90 to -110 ppm) .
  • X-ray Crystallography : Resolves steric effects of the difluoroethyl group and ester conformation (e.g., torsion angles between pyridine and ester moieties) .
  • HPLC-MS : Purity assessment using C18 columns (ACN/water + 0.1% formic acid) with ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 230.05) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges) or off-target effects. Strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing difluoroethyl with methyl or trifluoromethyl groups) to isolate electronic vs. steric contributions .
  • Metabolic Stability Testing : Assess if ester hydrolysis (to carboxylic acid) alters activity in hepatic microsomes .

What computational approaches predict the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). The difluoroethyl group may engage in hydrophobic pockets, while the pyridine nitrogen participates in hydrogen bonding .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values for CF₂CH₃) with inhibitory potency .
  • MD Simulations : Evaluate conformational stability of the ester group in aqueous vs. binding site environments .

What are the key considerations for safe handling and storage based on structural analogs?

Q. Basic

  • Toxicity : Pyridine derivatives may irritate eyes/skin. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent ester hydrolysis. Desiccants (silica gel) mitigate moisture .
  • Disposal : Incinerate via licensed facilities to avoid environmental release of fluorinated byproducts .

How does the difluoroethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

Q. Advanced

  • Electronic Effects : The strong electron-withdrawing nature of CF₂CH₃ reduces pyridine ring basicity (pKa shift from ~3.0 to ~1.5), altering nucleophilic substitution kinetics .
  • Steric Effects : The bulky CF₂CH₃ group hinders π-stacking in enzyme active sites, reducing binding affinity in some cases (e.g., vs. 5-methyl analogs) .
  • Metabolic Resistance : Fluorination slows oxidative metabolism (CYP450), enhancing plasma half-life in preclinical models .

What are the documented stability profiles under various conditions?

Q. Basic

Condition Stability Degradation Products
Aqueous (pH 7.4, 37°C)t₁/₂ = 24 hCarboxylic acid (via ester hydrolysis)
UV Light (300–400 nm)Stable for 48 hNo significant degradation
Dry Heat (100°C)Decomposes after 6 hPyridine ring fragmentation

What strategies are recommended for modifying the ester group to alter physicochemical properties?

Q. Advanced

  • Ester → Amide : React with primary amines (e.g., NH₃/MeOH, 60°C) to improve metabolic stability .
  • Ester → Carboxylic Acid : Hydrolyze with LiOH/H₂O-THF (0°C, 2 h) for salt formation (enhanced solubility) .
  • Pro-drug Approaches : Introduce tert-butyl esters for controlled release in vivo .

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